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molecular formula C5H2FN3O B1344304 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile CAS No. 356783-31-8

6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile

Cat. No. B1344304
M. Wt: 139.09 g/mol
InChI Key: LJZHACRGZWYTAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06800629B2

Procedure details

In a mixture of 7.5 mL of acetonitrile and 3 mL of water was dissolved 0.45 g of 6-fluoro-3-(4-hydroxyphenoxy)-2-pyrazinecarbonitrile. Then, 1.17 g of diammonium cerium nitrate was added at room temperature, and stirred at the same temperature as above for 15 minutes. A mixture of 10 mL of ethyl acetate and 5 ml of 5% aqueous solution of sodium thiosulfate was added to the reaction mixture, and the organic layer was separated. The organic layer thus obtained was washed with saturated aqueous solution of sodium chloride, treated with active charcoal and dried on anhydrous magnesium sulfate, and then the solvent was removed under reduced pressure. Thus, 6-fluoro-3-oxo-3,4-dihydro-2-pyrazinecarbonitrile was obtained as a yellow-colored solid product.
Name
6-fluoro-3-(4-hydroxyphenoxy)-2-pyrazinecarbonitrile
Quantity
0.45 g
Type
reactant
Reaction Step One
Name
diammonium cerium nitrate
Quantity
1.17 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
7.5 mL
Type
solvent
Reaction Step Four
Name
Quantity
3 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[N:7]=[C:6]([C:8]#[N:9])[C:5]([O:10]C2C=CC(O)=CC=2)=[N:4][CH:3]=1.[N+]([O-])([O-])=O.[Ce+3].[NH4+].[NH4+].[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.C(OCC)(=O)C.S([O-])([O-])(=O)=S.[Na+].[Na+]>C(#N)C.O>[F:1][C:2]1[N:7]=[C:6]([C:8]#[N:9])[C:5](=[O:10])[NH:4][CH:3]=1 |f:1.2.3.4.5.6.7.8,10.11.12|

Inputs

Step One
Name
6-fluoro-3-(4-hydroxyphenoxy)-2-pyrazinecarbonitrile
Quantity
0.45 g
Type
reactant
Smiles
FC1=CN=C(C(=N1)C#N)OC1=CC=C(C=C1)O
Step Two
Name
diammonium cerium nitrate
Quantity
1.17 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Ce+3].[NH4+].[NH4+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
7.5 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
3 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred at the same temperature as above for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the reaction mixture
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
CUSTOM
Type
CUSTOM
Details
The organic layer thus obtained
WASH
Type
WASH
Details
was washed with saturated aqueous solution of sodium chloride
ADDITION
Type
ADDITION
Details
treated with active charcoal
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried on anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC1=CNC(C(=N1)C#N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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